Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron
Description
The compound Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a cobalt(III) complex featuring a diazenyl-naphthalenolate ligand. The ligand system comprises two chlorine atoms at positions 5 and 8 of the naphthalene ring, a nitro group at position 4 of the phenyl ring, and a diazenyl (–N=N–) bridge connecting the aromatic systems. The hydron (H⁺) likely balances the charge of the deprotonated phenolic oxygen.
Properties
Molecular Formula |
C32H15Cl4CoN6O8 |
|---|---|
Molecular Weight |
812.2 g/mol |
IUPAC Name |
cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron |
InChI |
InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3 |
InChI Key |
YVLRDGSPUFWCLS-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.
Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.
Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).
Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.
Scientific Research Applications
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:
Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.
Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are azo-based ligands used in cobalt detection (Table 1). Key structural differences include:
- Substituents : The 5,8-dichloro and 4-nitro groups distinguish it from simpler azo dyes like 1-(2-hydroxynaphthylazo)-2-naphthol-4-sulfonic acid, which lacks halogen and nitro substituents .
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Target Metal | Detection Limit (µM) | Key Interfering Ions |
|---|---|---|---|---|
| Target Compound | 5,8-Cl; 4-NO₂ | Co³⁺ | Hypothesized: <0.1 | Fe³⁺, Cu²⁺ |
| 1-(2-Hydroxynaphthylazo)-2-naphthol-4-sulfonic acid | –SO₃H, –OH | Co²⁺ | 0.16 | Ni²⁺, Zn²⁺ |
| 4-(2-Pyridylazo)resorcinol | –OH, pyridyl | Co²⁺ | 0.25 | Fe³⁺, Cr³⁺ |
| 2-(2-Thiazolylazo)-4-methylphenol | –CH₃, thiazole | Co²⁺ | 0.18 | Cu²⁺, Hg²⁺ |
Data adapted from Table 4 in .
Electronic and Spectral Properties
- Nitro Group Impact: The electron-withdrawing nitro group likely red-shifts the ligand’s absorption spectrum compared to non-nitro analogs, enhancing visible-light sensitivity .
- Chlorine Substituents : The 5,8-dichloro groups may increase lipophilicity, improving solubility in organic solvents but reducing aqueous compatibility compared to sulfonated derivatives (e.g., –SO₃H-containing ligands) .
Selectivity and Sensitivity
- Co³⁺ vs. Co²⁺ : Most azo ligands detect Co²⁺ with detection limits ~0.1–0.3 µM. The target compound’s pre-coordinated Co³+ suggests unique applications in oxidizing environments, though direct sensitivity comparisons require experimental validation.
- Interference Mitigation : The nitro group may reduce Fe³⁺ interference (common in Co²⁺ sensors) by favoring harder Lewis acid-base interactions with Co³⁺ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
